1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine
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Overview
Description
1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This specific compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, attached to a pyrazole ring through a methylene bridge. The presence of both pyrazole and piperidine rings in its structure makes it an interesting molecule for various applications in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated with an appropriate alkyl halide to introduce the ethyl and methyl groups.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are chosen to enhance the efficiency of each step, and purification techniques such as crystallization or chromatography are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the amine group.
Scientific Research Applications
1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: Used as an intermediate in the synthesis of dipeptidyl peptidase-4 inhibitors.
1-Methyl-5-amino-1H-pyrazole: Known for its reactivity and use in the synthesis of other heterocyclic compounds.
Uniqueness
1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine is unique due to the combination of the pyrazole and piperidine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
The compound 1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine is a member of the pyrazole class, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of This compound can be represented as follows:
- Molecular Formula : C₁₅H₃₁N₅
- Molecular Weight : 265.35 g/mol
The compound features a piperidine ring substituted with a pyrazole moiety, which is crucial for its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including This compound . The compound has been evaluated against various pathogens, demonstrating significant activity.
In Vitro Studies
A study conducted by Mohamed et al. assessed several pyrazole derivatives for their antimicrobial efficacy. The results indicated that compounds similar to This compound exhibited inhibition zones ranging from 0.22 to 0.25 μg/mL against multidrug-resistant (MDR) strains of Staphylococcus aureus and E. coli .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
Compound | MIC (μg/mL) | Target Pathogen |
---|---|---|
7b | 0.22 | Staphylococcus aureus |
7b | 0.25 | E. coli |
The mechanism of action for pyrazole derivatives typically involves the inhibition of key bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). For instance, studies have shown that derivatives similar to This compound act as dual inhibitors of these enzymes, with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR .
Study on Antibacterial Efficacy
In a comparative study, researchers synthesized various pyrazole derivatives and tested them against standard antibiotics such as Ciprofloxacin and Ketoconazole. The results indicated that compounds like This compound exhibited synergistic effects when combined with these antibiotics, significantly reducing their MICs .
Hemolytic Activity
Moreover, the hemolytic activity of these compounds was assessed to determine their toxicity levels. Results showed that the pyrazole derivatives had low hemolytic activity (% lysis ranging from 3.23% to 15.22%), indicating a favorable safety profile compared to Triton X-100 .
Properties
Molecular Formula |
C12H22N4 |
---|---|
Molecular Weight |
222.33 g/mol |
IUPAC Name |
1-[(2-ethyl-5-methylpyrazol-3-yl)methyl]piperidin-4-amine |
InChI |
InChI=1S/C12H22N4/c1-3-16-12(8-10(2)14-16)9-15-6-4-11(13)5-7-15/h8,11H,3-7,9,13H2,1-2H3 |
InChI Key |
VDQQGDZPXHIGDL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C)CN2CCC(CC2)N |
Origin of Product |
United States |
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